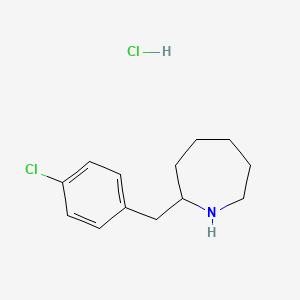

2-(4-Chlorobenzyl)azepane hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H19Cl2N |

|---|---|

Molecular Weight |

260.20 g/mol |

IUPAC Name |

2-[(4-chlorophenyl)methyl]azepane;hydrochloride |

InChI |

InChI=1S/C13H18ClN.ClH/c14-12-7-5-11(6-8-12)10-13-4-2-1-3-9-15-13;/h5-8,13,15H,1-4,9-10H2;1H |

InChI Key |

CUIDBXREWGFDIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(NCC1)CC2=CC=C(C=C2)Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Chlorobenzyl Azepane Hydrochloride and Analogous Azepane Scaffolds

Direct Synthetic Routes to 2-(4-Chlorobenzyl)azepane Hydrochloride

The direct introduction of a 4-chlorobenzyl group at the 2-position of the azepane ring presents a key synthetic challenge. Various strategies have been explored to achieve this transformation efficiently.

Strategies Involving N-Nitrosoperhydroazepine Precursors

The alkylation of N-nitrosoamines at the α-carbon has been a method for the introduction of substituents adjacent to the nitrogen atom. This approach can be conceptually applied to the synthesis of 2-(4-Chlorobenzyl)azepane. The process would involve the formation of N-nitrosoperhydroazepine from perhydroazepine (azepane), followed by deprotonation at the α-position with a strong base to form a carbanion. This nucleophilic intermediate can then react with an electrophile, such as 4-chlorobenzyl chloride, to introduce the desired substituent. Subsequent removal of the nitroso group would yield the target compound.

While the general principle of α-alkylation of N-nitroso compounds is established, specific documented examples for the direct synthesis of 2-(4-Chlorobenzyl)azepane using this method are not readily found in the reviewed literature. The carcinogenicity of N-nitroso compounds necessitates careful handling and has led to the exploration of alternative synthetic routes. nih.gov

One-Pot Condensation and Reduction Approaches for Related Azepane Derivatives

For instance, a plausible one-pot synthesis of a 2-arylmethyl azepane derivative could begin with the N-protection of ε-caprolactam, followed by a reaction with a Grignard reagent like 4-chlorobenzylmagnesium chloride. This would result in the formation of an intermediate which, upon reduction, would yield the desired 2-(4-chlorobenzyl)azepane. However, specific literature detailing this one-pot sequence for the title compound is sparse.

Alternative one-pot methodologies have been developed for other heterocyclic systems, such as the synthesis of 2,3-benzodiazepines, which involve a phosphate-assisted acylation followed by cyclization. rsc.org While not directly applicable, these strategies highlight the potential for developing novel one-pot syntheses for 2-substituted azepanes.

Foundational Synthetic Strategies for Azepane Ring Formation

The construction of the azepane ring itself is a fundamental aspect of synthesizing its derivatives. Modern organic synthesis has provided several powerful methods for the formation of seven-membered rings.

Ring-Closing Reactions: Modern Advancements and Applicability

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of unsaturated carbocyclic and heterocyclic rings, including azepanes. nih.govthieme-connect.depsu.eduyoutube.com This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene, such as ethylene (B1197577).

To synthesize an azepane derivative via RCM, a suitable acyclic precursor containing two terminal double bonds and a nitrogen atom at the appropriate position is required. For example, a protected N-allyl-4-pentenylamine derivative could undergo RCM to form a dihydroazepine, which can then be reduced to the corresponding azepane. The success of RCM is often dependent on the catalyst used, the substitution pattern of the diene, and the reaction conditions. Recent advancements have led to the development of more robust and efficient catalysts that can tolerate a wider range of functional groups. nih.gov

| Catalyst | Substrate Type | Product | Yield (%) | Reference |

| Grubbs' 1st Gen. | Diallylamine derivatives | Dihydroazepines | Good to Excellent | nih.gov |

| Grubbs' 2nd Gen. | Sterically hindered dienes | Dihydroazepines | High | nih.gov |

| Hoveyda-Grubbs | Functionalized dienes | Dihydroazepines | High | nih.gov |

Table 1: Examples of Ring-Closing Metathesis for Azepine Synthesis

Ring-Expansion Methodologies

Ring-expansion reactions provide an alternative and often efficient route to seven-membered rings from more readily available five- or six-membered precursors.

A notable ring-expansion methodology involves the palladium-catalyzed rearrangement of piperidines bearing a spirocyclopropane ring. researchgate.netrsc.org This reaction proceeds through the oxidative addition of the distal carbon-carbon bond of the cyclopropane (B1198618) ring to a palladium(0) catalyst, followed by rearrangement to form the seven-membered azepane ring. This method has been shown to be effective for the synthesis of a variety of functionalized azepanes in good to excellent yields.

The reaction typically employs a palladium catalyst, such as palladium(II) acetate, in the presence of a phosphine (B1218219) ligand and a base. The choice of solvent and temperature can influence the reaction efficiency and yield.

| Starting Material | Catalyst System | Product | Yield (%) | Reference |

| N-Benzyl-spiro[piperidine-2,1'-cyclopropane] | Pd(OAc)2, RuPhos, Cs2CO3 | N-Benzyl-azepane | 85 | researchgate.net |

| N-Boc-spiro[piperidine-3,1'-cyclopropane] | Pd(dba)2, P(o-tol)3 | N-Boc-azepane | 78 | researchgate.net |

Table 2: Palladium-Catalyzed Ring Expansion of Spirocyclopropanes

Another palladium-catalyzed approach involves the two-carbon ring expansion of 2-vinylpiperidines to their corresponding azepane counterparts. researchgate.netchemrxiv.org This rearrangement is driven by the formation of a thermodynamically more stable product and can proceed with a high degree of stereoretention.

Formal 1,3-Migration Processes Initiated by α-Imino Rhodium Carbenoids

A notable strategy for the synthesis of azepane derivatives involves a formal 1,3-migration of hydroxy and acyloxy groups, a process initiated by an α-imino rhodium carbenoid. This method provides an efficient route to functionalized azepanes through a selective annulation of the resulting zwitterionic intermediates. nih.gov The reaction is characterized by its time-saving procedure and tolerance for various functional groups. nih.gov

The core of this methodology lies in the generation of a reactive α-imino rhodium carbene from a suitable precursor. This intermediate then triggers a formal 1,3-migration of a nearby hydroxy or acyloxy group. The subsequent selective annulation of the zwitterion that is formed leads to the construction of the azepane ring system. nih.gov This approach has been shown to be a versatile tool for creating complex heterocyclic structures, including those with bridged N,O-heterocyclic skeletons through a [5+2] cyclization pathway. researchgate.net

| Catalyst | Key Process | Resulting Scaffold | Reference |

| Rhodium(II) | Formal 1,3-migration of hydroxy/acyloxy groups | Azepane derivatives | nih.gov |

| Rhodium(II) | 1,3-sulfinate migration | Bridged N,O-heterocyclic 1,6-epoxybenzo[c]azocine | researchgate.net |

Dearomatization-Driven Ring Expansion Approaches

Dearomatization strategies offer a powerful means to convert readily available aromatic compounds into more complex, three-dimensional structures like azepanes. One such approach involves the photochemical dearomative ring expansion of nitroarenes. nih.gov This method utilizes blue light at room temperature to transform a six-membered benzenoid framework into a seven-membered ring system. The key step is the conversion of a nitro group into a singlet nitrene, which then drives the ring expansion. A subsequent hydrogenolysis step furnishes the final azepane product. nih.gov This two-step process has been successfully applied to synthesize various azepane analogues of known piperidine-based drugs. nih.gov

Another dearomatization-driven ring expansion strategy employs a silver-catalyzed reaction of activated N-heteroarenes with diazomethylphosphonates. thieme-connect.com This domino-type procedure involves a 1,4-dearomative addition, which initially forms cyclopropane-fused piperidine (B6355638) intermediates. These intermediates then readily rearrange to the corresponding azepine derivatives. thieme-connect.com This method is notable for its efficiency, with the desired seven-membered N-heterocycles being generated in a very short reaction time. thieme-connect.com

| Starting Material | Key Reagent/Condition | Intermediate | Final Product | Reference |

| Nitroarenes | Blue light | Singlet nitrene | Polysubstituted azepanes | nih.gov |

| Activated N-heteroarenes | Diazomethylphosphonates, Silver catalyst | Cyclopropane-fused piperidine | Phosphorus-containing azepine derivatives | thieme-connect.com |

| Polycyclic arenes | Arenophile, Palladium catalyst | (Aza)benzocycloheptatrienes | Substituted (aza)benzocycloheptatrienes | nih.gov |

Cycloaddition Chemistry for Azepane Scaffolds

Cycloaddition reactions represent a convergent and highly efficient approach to constructing cyclic systems, including the seven-membered azepane core.

A significant advancement in azepane synthesis is the Lewis acid-catalyzed [4+3] annulation of donor-acceptor cyclopropanes with 2-aza-1,3-dienes. nih.govnih.gov This method allows for the stereoselective synthesis of densely substituted azepanones in good to excellent yields. nih.govnih.gov The reaction proceeds under mild conditions, with ytterbium triflate being an effective catalyst. nih.govnih.gov Furthermore, an enantioselective variant has been developed using copper triflate in conjunction with a trisoxazoline (Tox) ligand. nih.govnih.gov The resulting cycloadducts are versatile substrates for further chemical modifications. nih.gov The scope of this reaction is broad, accommodating both electron-rich (hetero)aryl and alkenyl, as well as amino-substituted cyclopropanes. nih.gov

| Catalyst/Ligand | Reactants | Product | Key Features | Reference |

| Yb(OTf)₃ | Donor-acceptor cyclopropanes, 2-Aza-1,3-dienes | Densely substituted azepanones | High diastereoselectivity, Good to excellent yields | nih.govnih.gov |

| Cu(OTf)₂ / (S)-CyTox (L5) | Donor-acceptor cyclopropanes, 2-Aza-1,3-dienes | Enantiomerically enriched azepanones | Enantioselective transformation | nih.gov |

Intramolecular 1,3-dipolar cycloadditions provide a powerful tool for the construction of fused heterocyclic systems. In the context of azepane synthesis, the intramolecular cycloaddition of an azide (B81097) to a nitrile group can lead to the formation of a tetrazole fused to the azepane ring. nih.gov The regioselectivity of such intramolecular cycloadditions is often dictated by the tether connecting the dipole and the dipolarophile, which can lead to the formation of a single regioisomer. psu.edu While the direct application to simple azepanes is a specific area of research, the underlying principle of intramolecular dipolar cycloadditions of azides with other unsaturated functionalities, such as alkynes, has been well-established for creating fused ring systems containing a 1,2,3-triazole. nih.gov These reactions can proceed thermally and allow for significant structural and stereochemical diversity. nih.gov

Nitrene Insertion Reactions for Azepine Precursors and Subsequent Reduction

Nitrene insertion reactions offer a direct method for introducing a nitrogen atom into a molecule, which can be a key step in the synthesis of azepine precursors. Nitrenes, being highly reactive intermediates, are typically generated in situ from stable precursors like organic azides or iminoiodinanes. rsc.orgcapes.gov.br Transition metals, such as copper, can facilitate the fragmentation of azido (B1232118) compounds to generate nitrenes. nih.gov These nitrenes can then undergo various transformations, including insertion reactions. nih.gov For the synthesis of azepine scaffolds, a nitrene can be generated and subsequently trapped to form an azepine ring, which can then be reduced to the corresponding saturated azepane. While direct nitrene insertion into a C-H bond of a suitable acyclic precursor to form an azepane is challenging, the formation of an unsaturated azepine ring followed by reduction is a viable strategy.

Organocatalytic Approaches to Seven-Membered Nitrogen Heterocycles (e.g., Temporary-Bridge Strategy)

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. A notable organocatalytic approach for the synthesis of seven-membered nitrogen heterocycles is the "temporary-bridge" strategy. rsc.orgrsc.org This method circumvents the challenges associated with direct cyclization to form medium-sized rings. rsc.org The strategy is based on a domino reaction that forms a bicyclo[3.2.1]octane derivative, which contains an oxygen bridge. rsc.org This initial annulation involves the reaction of an ambident electrophilic and 1,4-bis-nucleophilic α-ketoamide with a 1,3-bis-electrophilic enal. rsc.orgnih.gov The resulting bridged azepane can then be selectively cleaved to reveal a highly functionalized and optically active azepanone, azepanol, or azepanedione derivative. rsc.orgrsc.org This approach allows for the creation of up to four stereogenic centers with high stereoselectivity. rsc.org

| Strategy | Key Reactants | Intermediate | Final Product | Key Features | Reference |

| Temporary-Bridge | α-Ketoamides, Enals | Oxygen-bridged bicyclo[3.2.1]octane | Optically active azepanone, azepanol, or azepanedione | Enantioselective, Domino reaction, High stereoselectivity | rsc.orgrsc.orgnih.gov |

Olefin Metathesis and Subsequent Hydrogenation Sequences for Annulated Azepanes

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic systems, including the seven-membered azepane ring. wikipedia.orgorganic-chemistry.org This strategy involves the intramolecular reaction of a diene substrate in the presence of a transition-metal catalyst, typically based on ruthenium or molybdenum, to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.orgcaltech.edu The resulting unsaturated azepane derivative, a 2,3,4,7-tetrahydro-1H-azepine, can then be readily reduced to the saturated azepane scaffold via catalytic hydrogenation.

The general approach to synthesizing a 2-substituted azepane via RCM would begin with the preparation of a suitable acyclic diene precursor. For the synthesis of 2-(4-chlorobenzyl)azepane, a plausible precursor would be an N-protected, N-allyl amine containing a second terminal alkene positioned to facilitate a 7-membered ring closure. A key advantage of this method is the functional group tolerance of modern metathesis catalysts, allowing for a wide range of substituents on the precursor. caltech.edu

A representative synthetic sequence is outlined below:

Precursor Synthesis : An appropriate diene, such as N-(4-chlorobenzyl)pent-4-en-1-amine, is reacted with an allyl halide (e.g., allyl bromide) to furnish the key RCM precursor, N-allyl-N-(4-chlorobenzyl)pent-4-en-1-amine.

Ring-Closing Metathesis (RCM) : The diene substrate is treated with a ruthenium catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, in an inert solvent like dichloromethane (B109758) or toluene. nih.govdrughunter.com The reaction proceeds via a metallacyclobutane intermediate, releasing ethylene gas and forming the desired 1-(4-chlorobenzyl)-2,3,4,7-tetrahydro-1H-azepine. beilstein-journals.org

Hydrogenation : The resulting unsaturated cyclic amine is hydrogenated using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the saturated 2-(4-chlorobenzyl)azepane. If an N-benzyl protecting group were used instead of the target N-(4-chlorobenzyl) group, this step could also serve to deprotect the nitrogen, which would then need to be re-alkylated.

Salt Formation : The final free base is treated with hydrochloric acid in a suitable solvent to precipitate the target compound, this compound.

The table below summarizes typical components and conditions for the key RCM step in the synthesis of azepane scaffolds.

| Parameter | Description | Example/Common Condition |

|---|---|---|

| Substrate | Acyclic diene with a nitrogen atom positioned for 7-membered ring formation. | N-allyl-N-(4-chlorobenzyl)pent-4-en-1-amine |

| Catalyst | Ruthenium-based olefin metathesis catalysts. | Grubbs Catalyst (1st or 2nd Gen), Hoveyda-Grubbs Catalyst (1st or 2nd Gen) |

| Solvent | Anhydrous, non-protic solvents. | Dichloromethane (DCM), Toluene |

| Concentration | Dilute conditions to favor intramolecular cyclization over intermolecular polymerization. | 0.001 - 0.05 M |

| Temperature | Reaction temperature varies with catalyst activity and stability. | Room Temperature to 80 °C |

| Product (Post-RCM) | Unsaturated 7-membered heterocycle. | 1-(4-chlorobenzyl)-2,3,4,7-tetrahydro-1H-azepine |

Reductive Amination Strategies for Azepane Ring Construction

Reductive amination is a highly versatile and widely used method for forming C-N bonds and is particularly effective for constructing heterocyclic rings, including the azepane core. mdpi.com The strategy can be applied in either an intermolecular or, more powerfully, an intramolecular fashion. Intramolecular reductive amination is a direct and efficient method for cyclization, forming the azepane ring in a single step from a linear precursor. researchgate.netnih.gov

For the synthesis of 2-(4-chlorobenzyl)azepane, an intramolecular reductive amination approach would involve a linear substrate containing both an amine and a carbonyl group (aldehyde or ketone), positioned appropriately for the formation of a seven-membered ring. The key precursor would be an amino-aldehyde, such as 7-amino-8-(4-chlorophenyl)octanal. The reaction proceeds through the in situ formation of a cyclic imine or enamine, which is then immediately reduced to the saturated heterocyclic amine.

The general synthetic sequence is as follows:

Precursor Synthesis : A linear aliphatic chain with a terminal aldehyde and a primary or secondary amine at the C-7 position is required. For the target molecule, a precursor like 7-(tert-butoxycarbonylamino)-8-(4-chlorophenyl)octanal could be synthesized through multi-step organic transformations.

Deprotection and Cyclization : The amine protecting group (e.g., Boc) is removed under acidic conditions. The resulting free amino-aldehyde spontaneously equilibrates with its cyclic hemiaminal and iminium ion forms.

Reduction : A reducing agent is added to reduce the cyclic iminium ion to the final azepane ring. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd/C). nih.govorgsyn.org The choice of reducing agent is critical; for instance, NaBH(OAc)₃ is favored for its mildness and tolerance of acidic conditions often used to promote iminium ion formation.

Salt Formation : The resulting 2-(4-chlorobenzyl)azepane is isolated and converted to its hydrochloride salt.

The table below details the key parameters for constructing the azepane ring via intramolecular reductive amination.

| Parameter | Description | Example/Common Condition |

|---|---|---|

| Substrate | Linear amino-aldehyde or amino-ketone. | 7-Amino-8-(4-chlorophenyl)octanal |

| Reducing Agent | Hydride reagents or catalytic hydrogenation. | Sodium triacetoxyborohydride (NaBH(OAc)₃), H₂ over Pd, Pt, or Ni |

| Solvent | Solvents compatible with the reducing agent. | Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (B129727) (for catalytic hydrogenation) |

| Additives | Acids may be used to catalyze iminium ion formation. | Acetic Acid (AcOH) |

| Temperature | Typically mild conditions. | 0 °C to Room Temperature |

| Product | Saturated 7-membered heterocycle. | 2-(4-Chlorobenzyl)azepane |

Stereochemical Control and Asymmetric Synthesis of Azepane Derivatives

Enantioselective Approaches in Azepane Chemistry

The creation of enantiomerically pure azepanes is crucial for developing new therapeutics. Several strategies have been devised to achieve this, including chiral resolution and asymmetric synthesis.

Chiral Resolution: This classical method involves separating a racemic mixture of azepane enantiomers. wikipedia.org One common approach is the formation of diastereomeric salts by reacting the racemic azepane with a chiral resolving agent, such as tartaric acid or brucine. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques like crystallization. wikipedia.org While effective, this method has the drawback of a theoretical maximum yield of 50% for the desired enantiomer, unless the undesired enantiomer can be racemized and recycled. wikipedia.org

Asymmetric Synthesis: A more efficient approach is asymmetric synthesis, where a chiral catalyst or auxiliary is used to selectively produce one enantiomer. youtube.com For instance, the enantioselective synthesis of 4,5,6- and 3,4,5,6-substituted azepanes has been achieved through a highly diastereoselective and enantioselective lithiation-conjugate addition sequence mediated by (-)-sparteine (B7772259). nih.gov This method allows for the asymmetric synthesis of polysubstituted azepanes with multiple stereocenters in high diastereomeric and enantiomeric excess. nih.govthieme-connect.de Another approach involves the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction and are later removed. wikipedia.orgsigmaaldrich.com

Diastereoselective Synthesis of Substituted Azepanes

Achieving diastereoselectivity in the synthesis of substituted azepanes is critical for controlling the relative stereochemistry of multiple chiral centers within the ring. Various methods have been developed to address this challenge.

One effective strategy is the piperidine (B6355638) ring expansion, which has been shown to produce diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. rsc.org The stereochemistry of the resulting azepane is dependent on the configuration of the starting alcohol in the 2-azanorbornan-3-yl methanol (B129727) precursor. researchgate.net This ring expansion proceeds through an aziridinium (B1262131) intermediate, which is then opened by a nucleophilic attack at the more substituted carbon. researchgate.net

Another powerful method involves a lithiation-conjugate addition sequence. The use of (-)-sparteine in the asymmetric lithiation of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines, followed by conjugate addition to a β-aryl α,β-unsaturated ester, leads to the formation of highly diastereo- and enantioenriched enecarbamates. nih.gov These intermediates can then be cyclized and reduced to yield polysubstituted azepanes with high diastereoselectivity. nih.gov

Furthermore, the synthesis of highly substituted azepanones has been achieved from 2H-azirines through a stepwise annulation sequence. This involves a diastereoselective allylindanation, N-acylation, and ring-closing metathesis to form a bicyclic aziridine (B145994) intermediate. Subsequent regioselective ring opening of this intermediate yields highly substituted azepanones. acs.org

Table 1: Comparison of Diastereoselective Synthesis Methods for Azepanes

| Method | Key Features | Stereochemical Control | Ref. |

|---|---|---|---|

| Piperidine Ring Expansion | Proceeds via an aziridinium intermediate. | High diastereoselectivity and regioselectivity. | rsc.org |

| Lithiation-Conjugate Addition | Mediated by (-)-sparteine. | High diastereo- and enantioselectivity. | nih.gov |

| Annulation of 2H-Azirines | Stepwise sequence involving diastereoselective allylindanation. | High diastereoselectivity. | acs.org |

Control of Ring Fusion Stereochemistry in Bicyclic Azepane Systems

The stereochemistry at the ring fusion of bicyclic systems containing an azepane ring significantly influences the molecule's three-dimensional shape and biological activity. Controlling this stereochemistry is a key challenge in synthetic organic chemistry.

A powerful method for constructing fused bicyclic azepanes is the rhodium-catalyzed intramolecular hetero-[5+2] cycloaddition of vinyl aziridines and alkenes. nih.gov This reaction allows for the synthesis of a variety of chiral fused bicyclic azepines with multiple contiguous stereogenic centers in a highly stereoselective manner. nih.gov Notably, the E/Z geometry of the double bonds in the vinyl aziridine-alkene substrate influences the cis/trans stereochemistry of the resulting cycloadducts, enabling the formation of up to six stereoisomers. nih.gov

In the synthesis of bridged bicyclic azepanes, such as the 2-azabicyclo[3.2.1]octane system, stereocontrol is achieved through the ring expansion of 2-azanorbornan-3-yl methanols. The configuration at the C-4 position of the resulting azepane is dependent on the stereochemistry of the starting alcohol. researchgate.net

Furthermore, the synthesis of both cis- and trans-fused bicyclic azepanes has been reported, with the ring fusion stereochemistry confirmed by X-ray crystallography of their hydrochloride salts. acs.org For instance, a Schmidt reaction followed by reduction has been used to synthesize a trans-fused diamine. acs.org The stability and properties of these bicyclic compounds are dependent on whether the ring fusion is cis or trans. slideshare.net

Mechanistic Implications for Stereospecific Transformations (e.g., 1-Aza-Cope Rearrangements)

Stereospecific transformations, where the stereochemistry of the starting material dictates the stereochemistry of the product, are powerful tools in organic synthesis. The 1-aza-Cope rearrangement, a type of nih.govnih.gov-sigmatropic rearrangement, is one such transformation relevant to azepane synthesis, although it is less common than the cationic 2-aza-Cope rearrangement. wikipedia.org

The 1- and 3-aza-Cope rearrangements are microscopic reverses of each other and generally have high activation barriers. wikipedia.org The 3-aza-Cope rearrangement is thermodynamically favored due to the formation of a more stable imine, while the 1-aza-Cope rearrangement is less favorable. wikipedia.org

In the context of stereospecificity, the E2 elimination reaction provides a good analogy. For an E2 reaction to occur, the leaving group and the extracted hydrogen must be anti-periplanar to each other. This specific orientation of the substrate dictates the stereochemistry of the resulting alkene, making the reaction stereospecific. khanacademy.org

In the synthesis of complex molecules, such as the tetracyclic core of the antibiotic (-)-tetracycline, a Diels-Alder reaction was employed. The stereochemical outcome of this [4+2] cycloaddition is highly controlled, with the relative orientation of the diene and dienophile determining the product's stereochemistry. wikipedia.org Similarly, intramolecular Diels-Alder reactions can exhibit remarkable stereospecificity, where the predefined stereochemistry of a precursor directs the reaction to occur on only one face of the diene. wikipedia.org

Application of Chiral Catalysts and Auxiliaries in Azepane Construction

The use of chiral catalysts and auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the efficient production of enantiomerically pure compounds, including azepane derivatives. wikipedia.orgsigmaaldrich.com

Chiral Catalysts: These substances, used in small amounts, accelerate a chemical reaction and direct its stereochemical course to favor the formation of one enantiomer over the other. youtube.com A prime example is the use of (-)-sparteine in the asymmetric synthesis of polysubstituted azepanes. nih.govthieme-connect.de Rhodium catalysts have also been employed in the intramolecular hetero-[5+2] cycloaddition of vinyl aziridines and alkenes to create chiral fused bicyclic azepines. nih.gov The field of chiral catalysis is continually evolving, with new catalysts being developed for a wide range of asymmetric transformations. nih.govnih.govyoutube.com

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereoselectivity of subsequent reactions. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been widely applied in the synthesis of biologically active compounds. nih.gov For example, pseudoephedrine has been extensively used as a chiral auxiliary for diastereoselective alkylation reactions, providing access to enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. harvard.edu More recently, pseudoephenamine has emerged as a superior alternative in some cases, offering improved diastereoselectivities, particularly in the formation of quaternary stereocenters. harvard.edu Sulfur-based chiral auxiliaries derived from amino acids have also demonstrated excellent performance in various asymmetric reactions. researchgate.net

The selection of an appropriate chiral catalyst or auxiliary is critical for the successful asymmetric synthesis of complex molecules like 2-(4-Chlorobenzyl)azepane hydrochloride, allowing for precise control over the stereochemistry of the final product.

Chemical Transformations and Derivatization of 2 4 Chlorobenzyl Azepane Scaffolds

Functional Group Interconversions on the Azepane Ring

The secondary amine and the saturated carbon framework of the azepane ring in 2-(4-Chlorobenzyl)azepane are primary sites for functional group interconversions. These transformations are fundamental for modulating the physicochemical properties of the molecule, such as basicity, polarity, and hydrogen bonding capacity.

N-Functionalization: The nitrogen atom of the azepane ring is a nucleophilic center, readily undergoing reactions such as N-acylation and N-alkylation. N-acylation, typically performed with acyl chlorides or anhydrides, converts the secondary amine into a neutral amide group, which can alter receptor interactions and pharmacokinetic profiles. N-alkylation introduces new substituents, expanding the structural diversity and allowing for the introduction of various functional groups. The generation of N-benzylated azepane analogs, for instance, has been explored to probe neuropharmacological targets. acs.org

C-H Functionalization: Direct modification of the carbon skeleton of the azepane ring, while more challenging, provides access to valuable derivatives. Late-stage oxidation strategies have been utilized to introduce hydroxyl and carbonyl groups onto the azepane scaffold. nih.gov For example, the hydroboration of related tetrahydroazepine systems can yield regioisomeric azepanols with high diastereoselectivity. nih.gov Subsequent oxidation of these alcohol intermediates furnishes the corresponding oxo-azepanes, also known as azepanones. nih.gov These transformations introduce polar functional groups and potential new points for further derivatization.

| Transformation | Reagents & Conditions | Product Functional Group | Significance |

|---|---|---|---|

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base | Amide | Modulates basicity, introduces new interaction points. |

| N-Alkylation | Alkyl halide (R-X), Base | Tertiary Amine | Increases steric bulk, introduces diverse substituents. |

| Hydroxylation | Hydroboration (e.g., BH₃-THF) followed by oxidation (e.g., H₂O₂, NaOH) | Alcohol (Azepanol) | Introduces polar, hydrogen-bonding group. nih.gov |

| Oxidation | Oxidizing agent (e.g., PCC, Swern oxidation) on azepanol precursor | Ketone (Oxo-azepane) | Creates an electrophilic center for further modification. nih.gov |

Modification of the 4-Chlorobenzyl Moiety

The 4-chlorobenzyl group offers a second major site for derivatization. Modifications can be targeted at the chlorine-substituted aromatic ring or the benzylic methylene bridge.

Cross-Coupling Reactions: The chlorine atom on the phenyl ring is a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters can replace the chlorine atom with a wide range of aryl or alkyl groups, enabling the synthesis of biaryl and alkyl-aryl derivatives. rsc.orgyoutube.comyoutube.com This is a robust method for exploring the impact of substituents on the phenyl ring.

Buchwald-Hartwig Amination: This reaction allows for the coupling of the aryl chloride with various primary or secondary amines, amides, or carbamates to form new C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This is particularly useful for introducing nitrogen-containing functional groups that can significantly influence biological activity.

Sonogashira Coupling: The coupling with terminal alkynes introduces alkynyl groups, which can serve as versatile intermediates for further transformations or as unique structural elements themselves.

Electrophilic Aromatic Substitution: The phenyl ring can also undergo electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. wikipedia.orgmasterorganicchemistry.comlkouniv.ac.in The directing effects of the existing chloro (ortho-, para-directing, deactivating) and benzyl (B1604629) (ortho-, para-directing, activating) groups will influence the position of the incoming electrophile. These reactions allow for the introduction of a variety of substituents directly onto the aromatic ring.

| Reaction Type | Example Reaction | Reagents | Resulting Modification |

|---|---|---|---|

| Cross-Coupling | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Replacement of -Cl with an alkyl or aryl group (-R). |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Replacement of -Cl with an amino group (-NR₂). | |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | Replacement of -Cl with an alkynyl group (-C≡C-R). | |

| Electrophilic Aromatic Substitution | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (-NO₂) onto the aromatic ring. |

Strategies for Introducing Additional Substituents into the Azepane System

Beyond modifying the existing scaffold, several synthetic strategies allow for the construction of the azepane ring with substituents already in place. These methods provide access to complex and densely functionalized azepane systems that would be difficult to obtain through derivatization of the parent structure.

One powerful approach is the dearomative ring expansion of nitroarenes . nih.govmanchester.ac.uk This photochemical process transforms a six-membered nitroarene into a seven-membered 3H-azepine intermediate, which can then be hydrogenated to the corresponding polysubstituted azepane. nih.govresearchgate.net This strategy allows the substituents present on the starting nitroarene to be incorporated directly into the final azepane product.

Another key strategy involves the cyclization of highly functionalized acyclic precursors . For instance, polyhydroxylated azepanes can be synthesized from carbohydrate-derived starting materials. nih.govacs.org Methods such as intramolecular reductive amination or ring-closing metathesis are employed to form the seven-membered ring, with the stereochemistry of the substituents controlled by the chiral pool starting material. nih.gov Similarly, tandem amination/cyclization reactions of specifically designed allenynes can build the azepine core while simultaneously introducing functional groups like carboxylates. nih.gov

Derivatization for Structural Diversity and Analog Generation

The primary goal of derivatizing the 2-(4-chlorobenzyl)azepane scaffold is to generate structural diversity for drug discovery and the development of structure-activity relationships (SAR). nih.gov By systematically applying the transformations described above, chemists can create libraries of analogs where specific parts of the molecule are varied to probe their influence on biological activity.

The generation of analogs is crucial for optimizing lead compounds. For example, the synthesis of azepane analogues of known piperidine-containing drugs has been demonstrated as a strategy to explore new chemical space and potentially discover compounds with improved properties. nih.govmanchester.ac.uk The conformational flexibility of the azepane ring compared to the more rigid piperidine (B6355638) can lead to different binding modes and pharmacological profiles. lifechemicals.com

The exploration of simple drug scaffolds, including novel bicyclic azepanes, has revealed potent neuropharmacological agents. acs.orgacs.org In such studies, derivatization, such as N-benzylation, is a key step in moving from an initial scaffold to a bioactive compound. acs.org The synthesis of diverse libraries allows for screening against multiple biological targets, increasing the potential for discovering new therapeutic agents. researchgate.net

| Scaffold Position | Modification Type | Example Substituents (R) | Purpose of Modification |

|---|---|---|---|

| Azepane Nitrogen (N-1) | Alkylation / Acylation | -CH₃, -C(O)CH₃, -CH₂Ph | Probe steric and electronic requirements at N-1. |

| Azepane Ring (C-3 to C-7) | Hydroxylation | -OH | Introduce hydrogen bonding capability. |

| Oxidation | =O | Introduce hydrogen bond acceptor / alter ring conformation. | |

| Aromatic Ring (para-position) | Suzuki Coupling | -Ph, -CH₃, -OMe | Explore steric and electronic effects at the para position. |

| Buchwald-Hartwig Amination | -NH₂, -N(CH₃)₂, -NHAc | Introduce hydrogen bond donors/acceptors. |

Mechanistic Investigations in the Synthesis of Azepane Compounds

Elucidation of Reaction Pathways for Azepane Ring Formation

The formation of the azepane ring can be achieved through a variety of reaction pathways, each with its own unique mechanistic nuances. These pathways often involve complex catalytic cycles and the formation of transient intermediates. Detailed mechanistic studies, combining experimental evidence with computational analysis, have been instrumental in unraveling these intricate processes.

Mechanistic Studies on Palladium-Catalyzed Ring Expansion Reactions

Palladium-catalyzed ring expansion reactions have emerged as a powerful tool for the synthesis of azepanes from smaller ring precursors, such as piperidines. These reactions offer a direct route to functionalized azepane derivatives.

A notable example is the palladium(0)-catalyzed rearrangement of piperidines bearing a spirocyclopropane ring. nih.gov This reaction proceeds in good to excellent yields to afford a variety of functionalized azepanes. nih.gov Mechanistic investigations, supported by both experimental and computational studies, have shed light on the reaction pathway. nih.gov The process is believed to involve the oxidative addition of the palladium(0) catalyst to the cyclopropane (B1198618) ring, followed by a series of rearrangements leading to the expanded azepane ring. nih.gov

Another strategy involves the two-carbon ring expansion of 2-vinyl pyrrolidines and piperidines to their corresponding azepane and azocane (B75157) counterparts. researchgate.net This palladium-catalyzed allylic amine rearrangement is driven by the formation of a conjugated system in the product, which provides a thermodynamic driving force for the reaction. researchgate.net Density Functional Theory (DFT) calculations have supported this hypothesis, predicting a favorable energy drive towards the formation of the azepane ring. researchgate.net The reaction conditions are generally mild and tolerate a range of functional groups. researchgate.net

The choice of ligand can significantly influence the course of these reactions. For instance, the use of S,O-ligands in palladium-catalyzed C-H olefination reactions has been shown to accelerate the reaction by promoting the formation of more reactive cationic palladium species. rsc.org Mechanistic studies, including the isolation of reactive intermediates and kinetic analysis, have indicated that C-H activation is the rate-determining step. rsc.org

| Starting Material | Catalyst System | Product | Key Mechanistic Feature | Reference |

| Piperidine (B6355638) with spirocyclopropane | Palladium(0) | Functionalized azepane | Oxidative addition to cyclopropane ring | nih.gov |

| 2-Vinyl piperidine | Palladium catalyst | Azepane | Allylic amine rearrangement driven by conjugation | researchgate.net |

| Cyclic allyl amines | Palladium catalyst | Azepane | Ring expansion | nih.gov |

Detailed Mechanisms of Rhodium-Catalyzed Cyclopropanation and Rearrangements

Rhodium catalysts are highly effective in promoting cyclopropanation reactions that can be harnessed for the synthesis of azepane derivatives. These reactions often proceed through the formation of rhodium carbene intermediates.

A general method for the formation of fused dihydroazepine derivatives involves the rhodium(II)-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles bearing a tethered diene. nih.gov The proposed mechanism involves the intramolecular cyclopropanation of an α-imino rhodium(II) carbenoid, which leads to a transient 1-imino-2-vinylcyclopropane intermediate. nih.govthieme-connect.com This intermediate then undergoes a rapid 1-aza-Cope rearrangement to generate the fused dihydroazepine product in moderate to excellent yields. nih.govthieme-connect.com Interestingly, in the absence of the rhodium catalyst, a novel [4.4.0] bicyclic heterocycle is formed, highlighting the crucial role of the catalyst in directing the reaction towards azepine formation. nih.gov

Computational studies have provided further insight into rhodium-catalyzed cyclopropanation reactions. For the reaction of electron-deficient alkenes, it is suggested that the reaction is facilitated by a weak interaction between the carbenoid and the substrate's carbonyl group. nih.govrsc.org The subsequent pathway, however, depends on the nature of the carbonyl group, leading to either cyclopropanation or epoxide formation. nih.govrsc.org DFT calculations on rhodium(I)-catalyzed cyclopropanation suggest a stepwise mechanism involving the formation of a metallacyclobutane intermediate. researchgate.net

| Reactants | Catalyst | Intermediate(s) | Product | Reference |

| Dienyltriazole | Rhodium(II) | α-imino rhodium(II) carbenoid, 1-imino-2-vinylcyclopropane | Fused dihydroazepine | nih.govthieme-connect.com |

| Diazo compound, alkene | Chiral Rhodium(II) complex | Rhodium carbene, carbonyl ylide (potential) | Cyclopropane | nih.govrsc.org |

Analysis of Intramolecular Cycloaddition Mechanisms (e.g., Pseudo-Concerted Processes)

Intramolecular cycloaddition reactions provide a powerful and atom-economical route to construct complex cyclic systems, including azepanes. These reactions can proceed through various mechanisms, including concerted and stepwise pathways.

The intramolecular [6+2] cycloaddition of fulvenes substituted with a δ-formylalkyl group, catalyzed by a diphenylprolinol silyl (B83357) ether, affords tricyclic compounds containing a seven-membered ring. acs.org Computational studies at the DFT level have revealed that while the intermolecular version of this reaction proceeds via a stepwise mechanism with a zwitterionic intermediate, the intramolecular cycloaddition leading to the cis-fused product occurs through a concerted, highly asynchronous transition state. acs.org This highlights how intramolecular constraints can fundamentally alter the reaction mechanism.

In another example, the synthesis of bisthiazole-5-yl disulfides from α-keto sulfines and N,N-disubstituted thioureas involves a tandem (2+3) cycloaddition/self-oxidation reaction. acs.org The proposed mechanism involves the initial formation of an α-keto sulfine, which then undergoes a cycloaddition with the thiourea (B124793) to form a five-membered 1,2,4-oxadithiolane intermediate. acs.org Subsequent ring-opening and intramolecular nucleophilic attack lead to the final product. acs.org

Exploration of Organocatalytic Cascade Mechanisms

Organocatalysis has emerged as a powerful strategy for the synthesis of complex molecules, often employing cascade reactions that form multiple bonds in a single operation. These cascades can be initiated by the formation of reactive intermediates such as enamines and iminium ions. nih.gov

The asymmetric synthesis of spirocyclic oxindoles, which can contain an azepane ring, has been achieved through organocatalytic cascade reactions. nih.gov These reactions leverage the ability of chiral amines to activate carbonyl compounds through both iminium and enamine catalysis within a single mechanistic cycle. nih.gov

A divergent organocatalytic aza-Michael/aldol cascade process has been developed for the synthesis of quinolines and 1,4-dihydroquinolines, where the outcome is dependent on the nature of the N-protecting group. nih.gov An electron-donating sulfonyl group leads to an aza-Michael/aldol/aromatization cascade to form polysubstituted quinolines, while an electron-withdrawing sulfonyl group yields chiral 1,4-dihydroquinolines. nih.gov

Furthermore, organocatalytic cascade reactions involving trienamine activation have been developed for the synthesis and diversification of privileged structures. mdpi.com These reactions allow for a series of consecutive transformations, leading to complex and diverse molecular architectures from simple starting materials. mdpi.com

| Reaction Type | Catalyst | Key Intermediates | Significance | Reference |

| Aza-Michael/Aldol Cascade | Chiral amine | Enamine, Iminium ion | Divergent synthesis based on protecting group | nih.gov |

| Multicomponent Cascade | Chiral amine | - | Synthesis of spirooxindoles | rsc.org |

| Cascade via Trienamine Activation | Chiral amine | Trienamine | Synthesis of privileged polycyclic structures | mdpi.com |

Mechanistic Insights into Formal 1,3-Migration and Annulation Processes

The formal 1,3-migration of functional groups, often initiated by a rhodium carbene, followed by selective annulation, provides an efficient pathway to azepane derivatives. nih.gov This strategy benefits from a time-saving procedure and good functional group tolerance. nih.gov The reaction is believed to proceed through the formation of a zwitterionic intermediate, which then undergoes annulation to form the azepane ring. nih.gov

Theoretical investigations into the Ag(I)-catalyzed 1,4-radical aryl migration in sulfonamides have provided detailed mechanistic insights. cornell.edu DFT calculations have shown that the catalytic cycle consists of eleven elementary steps, including deprotonation, oxidation of the Ag(I) intermediate, formation of a nitrogen radical, the 1,4-radical aryl migration via a five-membered spirocyclic radical intermediate, and subsequent oxidation. cornell.edu These studies explain the substrate scope and the preference for the migration of electron-rich phenyl groups. cornell.edu

Investigations into Nitrene Insertion and Aza-Buchner Reactions

Nitrene insertion reactions are a classical and effective method for the synthesis of azepines. Phenyl azide (B81097), upon thermal or photolytic decomposition, generates a nitrene that can react with arenes to form an azanorcaradiene intermediate. slideshare.net This intermediate then rearranges to the more stable azepine ring system. slideshare.net Similarly, deoxygenation of nitrobenzene (B124822) or nitrosobenzene (B162901) in the presence of tributylphosphine (B147548) can also generate the reactive nitrene species. slideshare.net

Recent advances have focused on developing new-to-nature enzymatic transformations involving nitrene transfer. osti.gov Hemoproteins have been engineered to catalyze a variety of nitrene transfer reactions, including intramolecular C-H insertion, with high selectivity. osti.gov These biocatalysts can utilize alternative nitrene precursors to the potentially hazardous azides, such as those containing an N-O bond. osti.gov The formal insertion of a nitrene into phenanthrylboroles has also been demonstrated as a route to access azaborapyrenes, showcasing the versatility of this reactive intermediate. nih.gov

Reductive Amination Mechanistic Pathways

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry, valued for its operational simplicity and broad applicability. sci-hub.ru The reaction facilitates the formation of a C-N bond by reacting a carbonyl compound (an aldehyde or ketone) with an amine, followed by the reduction of the resulting intermediate. This method is frequently employed for the synthesis of cyclic amines, including the seven-membered azepane ring. sci-hub.ruresearchgate.net

The mechanism of reductive amination typically proceeds through a two-step sequence:

Iminium Ion Formation: The amine first performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone to form a carbinolamine or hemiaminal intermediate. researchgate.net This intermediate is often unstable and, under acidic or neutral conditions, readily dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). The formation of this C=N double bond is a critical step. In the context of azepane synthesis via intramolecular reductive amination, a linear precursor containing both an amine and a carbonyl group cyclizes to form a cyclic hemiaminal, which then dehydrates to a cyclic iminium ion. nih.gov

Reduction: The imine or iminium ion is then reduced in situ by a hydride-donating reducing agent. Common reagents for this step include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (B1222165) (NaBH₄). sci-hub.rursc.org Sodium triacetoxyborohydride is particularly popular as it is mild enough not to reduce the initial aldehyde or ketone significantly but is highly effective at reducing the protonated imine. sci-hub.rursc.org

The synthesis of azepanes can be achieved through both intermolecular and intramolecular reductive amination strategies. A notable example is the stereoselective synthesis of pentahydroxyazepane iminosugars, where an intramolecular reductive amination of a precursor containing a terminal amine and an aldehyde functionality serves as the key cyclization step to form the seven-membered ring. nih.gov In this process, the amine attacks the carbonyl group, leading to a cyclic hemiaminal, which then forms a cyclic iminium ion that is subsequently reduced. nih.gov

The table below summarizes various research findings on the use of reductive amination for synthesizing azepane derivatives, highlighting the diversity of precursors and reaction conditions.

| Precursor Type | Reducing Agent | Key Transformation | Yield | Reference |

|---|---|---|---|---|

| Aldehyde and cyclopropylammonium salt | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Intermolecular reductive amination followed by ring expansion | Variable | rsc.org |

| Amino-aldehyde (linear) | Not specified, intramolecular process | Intramolecular reductive amination to form polyhydroxylated azepanes | Good | nih.gov |

| ω-cyanoallyl precursor | Palladium-catalyzed hydrogenation | Hydrogenation of C=C and C≡N bonds followed by in situ reductive amination | Not specified | chemistryviews.org |

| Aminoketone | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Synthesis of the drug suvorexant, containing an azepane ring | 98% | sci-hub.ru |

Characterization of Transient Intermediates in Azepane Synthesis (e.g., Nitrilium Ions, Carbenoids, Zwitterionic Intermediates)

The synthesis of the azepane core is not limited to reductive amination and can be achieved through various other routes, many of which proceed via highly reactive, transient intermediates. These pathways often involve ring expansion or tandem cyclization reactions.

Nitrene Intermediates: While nitrilium ions can be intermediates in reactions like the Beckmann rearrangement to form lactams (azepan-2-ones), a closely related and highly reactive species, the nitrene , has been harnessed for azepine synthesis. A modern strategy involves the photochemical dearomative ring expansion of nitroarenes. researchgate.netnih.gov In this method, blue light mediates the conversion of a nitro group on an aromatic ring into a singlet nitrene. This highly electrophilic intermediate can induce a skeletal rearrangement of the six-membered benzene (B151609) ring into a seven-membered 1H-azepine ring system. Subsequent hydrogenation of the azepine readily produces the saturated azepane scaffold. researchgate.netnih.gov This approach provides a powerful two-step synthesis of complex azepanes from simple nitroaromatic compounds. nih.gov

Carbenoid Intermediates: Ring expansion reactions triggered by the rearrangement of cyclopropane-containing precursors represent another significant pathway to azepanes, often involving carbenoid-like transition states. One such method begins with the reaction of a dihalocarbene with a cyclic enamine (like N-Boc-1,2,3,4-tetrahydropyridine) to form a dihalobicyclo[4.1.0]heptane derivative. rsc.org After deprotection of the nitrogen, a subsequent reductive amination reaction with an aldehyde or ketone triggers a fascinating cascade. The mechanism is believed to involve a concerted process where a halide ion departs as the cyclopropane ring undergoes a disrotatory electrocyclic cleavage, leading to the formation of a ring-expanded halogen-substituted tetrahydro-1H-azepine. rsc.org

Zwitterionic Intermediates: Tandem reactions that form multiple bonds in a single operation can proceed through zwitterionic intermediates. An efficient synthesis of functionalized azepines has been developed using a copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes. nih.gov The proposed reaction pathway involves the initial formation of a copper-acetylide from the terminal alkyne. A primary or secondary amine then attacks the central carbon of the allene (B1206475) system. This nucleophilic attack can lead to the formation of a transient zwitterionic intermediate, which possesses both a positive charge on the nitrogen atom and a negative charge on the carbon skeleton, stabilized by the copper catalyst. This intermediate then undergoes a 7-endo-dig cyclization, followed by protonolysis and isomerization to yield the final azepine product. nih.gov

The table below details these transient intermediates and their role in specific azepane synthesis methodologies.

| Transient Intermediate | Synthetic Method | Precursor(s) | Resulting Structure | Reference |

|---|---|---|---|---|

| Singlet Nitrene | Photochemical dearomative ring expansion | Nitroarenes | Substituted Azepane (after hydrogenation) | researchgate.netnih.gov |

| Carbenoid-like | Reductive amination-triggered ring expansion | Dihalogenated aminocyclopropanes | Halogen-substituted Tetrahydro-1H-azepine | rsc.org |

| Zwitterionic Intermediate | Cu(I)-catalyzed tandem amination/cyclization | Functionalized allenynes and amines | Functionalized Azepine | nih.gov |

| Iminium Ion | Intramolecular reductive amination | Amino-aldehydes or amino-ketones | Azepane | nih.govchemistryviews.org |

Computational and Theoretical Chemistry of 2 4 Chlorobenzyl Azepane and Azepane Derivatives

Conformational Analysis and Dynamics of the Azepane Ring

The seven-membered azepane ring is conformationally flexible, and its preferred shape is a key determinant of its biological function. lifechemicals.com Theoretical methods are essential for exploring the complex potential energy surface of this ring system.

The azepane ring, similar to its parent carbocycle, cycloheptane (B1346806), can adopt several conformations, with the most notable being the twist-chair and twist-boat forms. Theoretical calculations are used to determine the relative energies of these conformers and the energy barriers for their interconversion. Understanding these conformational equilibria is vital, as the spatial arrangement of substituents is dictated by the ring's geometry.

Computational studies on cycloheptane and its derivatives have provided insights into their conformational preferences. researchgate.net These studies often involve mapping the potential energy surface to identify stable conformers and the transition states that connect them. The relative stability of chair and boat-like conformations is influenced by a combination of factors, including torsional strain, bond angle strain, and non-bonded interactions across the ring.

The introduction of substituents onto the azepane ring can significantly alter its conformational landscape. rsc.org A substituent's size (steric bulk) and electronic properties can favor one conformation over others. lifechemicals.com For example, a bulky substituent like the 4-chlorobenzyl group at the C2 position would be expected to preferentially occupy a pseudo-equatorial position to minimize steric hindrance.

Studies on halogenated azepane and cycloheptane derivatives have shown that even a single halogen atom can bias the ring's conformation. rsc.orgnih.gov For instance, monofluorination of an azepane ring was found to favor a single major conformation for one of the diastereomers. rsc.org Similarly, computational studies on chloro- and bromocycloheptane (B146454) have investigated the effect of halogen substitution on the ring's stability and strain energy. nih.gov The presence of the chlorine atom on the benzyl (B1604629) group in 2-(4-chlorobenzyl)azepane primarily influences the electronic properties, but the entire substituted benzyl group exerts a significant steric effect that directs the conformational preference of the flexible seven-membered ring. researchgate.net

Computational Approaches to Conformational Sampling

The seven-membered azepane ring is highly flexible, capable of adopting numerous low-energy conformations. Computational conformational sampling is essential to identify these stable structures and understand their relative energies and populations. rsc.org The goal is to explore the potential energy surface of the molecule to locate local and global energy minima. nih.gov

Several methods are employed for this purpose:

Stochastic and Heuristic Methods: Stochastic search methods, like the Monte Carlo (MC) method, randomly perturb the molecule's current conformation. nih.gov The new conformation is accepted or rejected based on its energy relative to the previous one, following criteria like the Metropolis algorithm, which allows for the system to escape local energy minima and explore a wider conformational space. nih.gov

Systematic Searches: These methods involve systematically rotating all rotatable bonds by a defined increment. However, due to the high number of degrees of freedom in a flexible molecule like an azepane derivative, this approach can be computationally prohibitive.

Low-Mode and Molecular Dynamics (MD) Approaches: Methods like LowModeMD and MD/LLMOD are particularly effective for flexible rings and macrocycles. nih.gov These approaches use low-frequency vibrational modes to generate large-scale conformational changes efficiently. nih.gov Molecular dynamics (MD) simulations, by integrating Newton's equations of motion, provide a trajectory of the molecule over time, which can be analyzed to identify recurring conformations. mdpi.com

A comprehensive conformational search on substituted azepanes would typically employ a combination of these methods to ensure a thorough exploration of the vast conformational landscape. rsc.orgnih.gov The resulting ensemble of conformers is crucial for understanding how the molecule's shape influences its interactions and properties.

Table 1: Comparison of Conformational Search Methodologies

| Method | Principle | Advantage | Limitation |

| Monte Carlo (MC) Search | Random perturbation of atomic coordinates and energy-based acceptance/rejection. nih.gov | Good at overcoming energy barriers and exploring diverse conformational space. | Can be slow to converge; may miss narrow energy wells. |

| Low-Mode Dynamics | Uses low-frequency normal modes to generate collective atomic movements. nih.gov | Highly efficient for exploring large-scale conformational changes in flexible systems. nih.gov | May not finely sample local minima within a larger basin. |

| Molecular Dynamics (MD) | Simulates atomic motions over time based on classical mechanics. mdpi.com | Provides dynamic information and naturally samples conformations based on temperature. | Can get trapped in local energy minima for extended simulation times. |

Intermolecular and Intramolecular Interactions within Azepane Frameworks

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a localized Lewis-like picture of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This method is invaluable for quantifying electronic delocalization, which arises from interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.de These donor-acceptor interactions, also known as hyperconjugation, stabilize the molecule.

The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2). uni-muenchen.deresearchgate.net A higher E(2) value indicates a stronger interaction and greater electron delocalization.

In the context of an azepane derivative, key NBO interactions would include:

σ → σ interactions:* Delocalization from a C-C or C-H sigma bond into an antibonding orbital of an adjacent sigma bond.

n → σ interactions:* Delocalization from a nitrogen lone pair (n) into the antibonding orbitals (σ*) of adjacent C-C or C-H bonds. This is often a very significant interaction in amines.

π → π interactions:* Within the chlorobenzyl substituent, delocalization from the filled π orbitals of the benzene (B151609) ring to the empty π* orbitals.

Studies on heterocyclic systems show that these delocalization effects are crucial for understanding molecular stability and reactivity. nih.govresearchgate.net For instance, the analysis reveals how electron density is transferred between different parts of the molecule, such as from the azepane ring to the chlorobenzyl group or vice-versa. researchgate.net

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in a Substituted Amine Framework (Note: These are illustrative values based on general NBO analyses of similar structures, not specific to 2-(4-Chlorobenzyl)azepane hydrochloride.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| σ (C-C) | σ* (C-N) | ~ 1.5 - 3.0 | Ring framework stabilization |

| σ (C-H) | σ* (C-C) | ~ 2.0 - 4.0 | Ring framework stabilization |

| n (N) | σ* (C-C) | ~ 3.0 - 6.0 | Lone pair delocalization |

| π (Benzene Ring) | π* (Benzene Ring) | > 15.0 | Aromatic resonance |

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Critical Points

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.orgresearchgate.net A chemical bond is identified by the presence of a (3, -1) bond critical point (BCP) on a bond path linking two atomic nuclei. nih.gov

Several properties calculated at the BCP provide deep insight into the nature of the interaction:

Electron Density (ρ(r)) : The value of ρ at the BCP correlates with the bond order. Higher values indicate stronger bonds.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell (covalent) interactions, where electron density is concentrated along the bond path. A positive value (∇²ρ(r) > 0) is typical of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. nih.gov

Total Energy Density (H(r)) : The sign of H(r) at the BCP also helps characterize the bond. A negative sign indicates a significant sharing of electrons (covalent character).

For a molecule like 2-(4-Chlorobenzyl)azepane, QTAIM analysis would be used to characterize the covalent C-C, C-N, and C-H bonds within the azepane ring and substituents, as well as weaker noncovalent interactions that might stabilize certain conformations. nih.gov

Electrostatic Potential (ESP) Distribution Mapping

Molecular Electrostatic Potential (ESP) maps are three-dimensional visualizations that show the electrostatic potential on the electron density surface of a molecule. deeporigin.comlibretexts.org These maps are critical for understanding and predicting molecular interactions, as they reveal the charge distribution. libretexts.orgnumberanalytics.com

The color-coding convention is standard:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are favorable for interacting with positive charges (e.g., hydrogen bond donors). In an azepane derivative, this would include the nitrogen lone pair and the chlorine atom.

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. In the target molecule, this would be the hydrogen atom on the protonated amine (in the hydrochloride salt) and, to a lesser extent, the other hydrogen atoms.

Green/Yellow : Regions of intermediate or near-neutral potential.

ESP maps are invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and docking with biological targets. deeporigin.comresearchgate.net For this compound, the ESP map would clearly distinguish the electron-rich zones around the nitrogen and chlorine atoms from the electron-poor zone around the ammonium (B1175870) proton. researchgate.net

Noncovalent Interaction (NCI) Analysis (e.g., IGM-based NCI)

Noncovalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions within and between molecules. nih.gov The Independent Gradient Model (IGM) is one such method that provides detailed, visual information about noncovalent interactions. nih.gov

IGM analysis is based on the electron density and its derivatives. It generates 3D isosurfaces that highlight regions of significant noncovalent interactions. These surfaces are color-coded to indicate the strength and type of interaction:

Blue surfaces : Indicate strong, attractive interactions like hydrogen bonds.

Green surfaces : Represent weaker, delocalized van der Waals interactions.

Red surfaces : Indicate steric repulsion or clashes between atoms.

For a substituted azepane, IGM-based NCI analysis could reveal subtle intramolecular hydrogen bonds, dispersion interactions between the benzyl group and the azepane ring, and potential steric clashes that destabilize certain conformations. nih.gov These interactions are often collectively responsible for favoring one conformer over another.

Molecular Dynamics (MD) Simulations of Azepane Systems

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for every atom, MD simulations generate a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., water solvent) over time. nih.gov

For a system like this compound in an aqueous solution, an MD simulation can provide insights into:

Conformational Dynamics: The simulation would show transitions between different chair, boat, and twist-chair conformations of the azepane ring, revealing their relative stabilities and the energy barriers between them. mdpi.com

Solvation Structure: It details how water molecules arrange around the solute, forming hydrogen bonds with the ammonium group and interacting with the hydrophobic benzyl ring.

Interaction Energies: The simulation can be used to calculate the average interaction energies between the drug molecule and the solvent, as well as between different parts of the molecule itself. nih.gov

Binding Dynamics: If simulated with a biological target, MD can elucidate the process of binding and unbinding, showing how the molecule's flexibility is crucial for fitting into a binding pocket. mdpi.com

MD simulations are computationally intensive but offer an unparalleled view of the dynamic nature of flexible molecules, complementing the static pictures provided by other quantum chemistry methods. nih.gov

Theoretical Studies on Aromaticity and Electron Delocalization in Related Azepines

While 2-(4-chlorobenzyl)azepane itself is a saturated heterocyclic compound and thus not aromatic, theoretical studies on related unsaturated azepine rings, such as those in dibenzo[b,f]azepine, offer valuable information on electron delocalization. mdpi.com The concept of aromaticity is typically associated with planar, cyclic, conjugated systems that follow Hückel's rule, and it is a key factor in determining the stability and reactivity of a molecule. nih.govyoutube.com

In theoretical studies of dibenzo[b,f]azepine, the central seven-membered azepine ring is not a classic aromatic system. However, computational analyses reveal a degree of partial aromaticity. This is attributed to the delocalization of the nitrogen atom's lone pair of electrons and the influence of the adjacent aromatic rings. mdpi.com

Several computational methods are employed to quantify the degree of aromaticity and electron delocalization:

Harmonic Oscillator Model of Aromaticity (HOMA): This method assesses aromaticity based on the degree of bond length equalization in a ring system. A value of 1 indicates a fully aromatic system, while a value of 0 suggests a non-aromatic system. For the central ring of 5H-dibenzo[b,f]azepine, the HOMED (an energy-based variant of HOMA) value has been calculated to be 0.6876, indicating significant partial aromatic character. mdpi.com

Nucleus-Independent Chemical Shift (NICS): NICS calculations are used to evaluate the magnetic properties of a ring. Negative NICS values inside a ring are indicative of a diatropic ring current, a hallmark of aromaticity.

Anisotropy of the Current-Induced Density (ACID): This method provides a 3D visualization of electron delocalization pathways, offering a qualitative and quantitative picture of aromaticity. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal the extent of delocalization of the nitrogen lone pair and π-electrons from adjacent aromatic rings into the azepine ring. mdpi.com

| Aromaticity Descriptor | Description | Relevance to Azepine Derivatives |

| HOMA | Geometric descriptor based on bond length alternation. | Quantifies the degree of aromatic character in unsaturated azepine rings. |

| NICS | Magnetic descriptor based on shielding at the ring center. | Detects the presence of aromatic ring currents. |

| ACID | Provides a visual representation of electron delocalization pathways. | Helps in understanding the flow of electrons within the molecular framework. mdpi.com |

| NBO | Analyzes the delocalization of electron density between orbitals. | Elucidates the contribution of the nitrogen lone pair to electron delocalization. mdpi.com |

Computational Modeling for Stereochemical Prediction and Rational Design

Computational modeling is an indispensable tool for predicting the stereochemistry of chiral molecules like 2-(4-chlorobenzyl)azepane and for the rational design of new azepane derivatives with desired properties. acs.orgnih.gov Given that biological activity is often highly dependent on the specific stereoisomer, accurate prediction of the most stable or active conformation is critical. acs.org

A workflow for the discovery of a potent monoamine transport and σ-1R inhibitor based on a bicyclic azepane scaffold highlights the utility of computational approaches. acs.org The process can involve screening large chemical databases, followed by computational predictions of target interactions. acs.org

Key computational techniques used in this context include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity. For azepane derivatives, docking studies can help identify potential biological targets and rationalize structure-activity relationships (SAR). nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different stereoisomers and conformers, thus predicting the most stable structures. These calculations can also provide insights into the electronic properties that govern intermolecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ligand-receptor complex, allowing for the assessment of its stability and the nature of the interactions over time.

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to screen for new compounds with similar features.

In a study on a bicyclic azepane, the absolute configuration of the enantiomers was determined by X-ray crystallography of their hydrochloride salts, which then allowed for the correlation of stereochemistry with biological activity. acs.org The (R,R)-enantiomer was found to be a more potent inhibitor of the norepinephrine (B1679862) transporter (NET) than the (S,S)-enantiomer. acs.org This underscores the importance of stereochemistry in the design of azepane-based compounds.

| Computational Method | Application in Azepane Derivative Design | Example Finding |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.gov | Identification of key interactions between an azepane derivative and the active site of an enzyme. researchgate.net |

| Quantum Chemistry (DFT) | Calculation of conformational energies and electronic properties. | Determination of the most stable stereoisomer of a chiral azepane. |

| Molecular Dynamics | Simulation of the dynamic behavior of ligand-receptor complexes. | Assessment of the stability of the binding of an azepane derivative to its target protein. |

| Pharmacophore Modeling | Identification of essential structural features for biological activity. | Development of a 3D model to guide the design of new, more potent azepane-based inhibitors. |

Future Directions and Emerging Trends in 2 4 Chlorobenzyl Azepane Hydrochloride Research

Development of Green and Sustainable Synthetic Methodologies for Azepane Compounds

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. jddhs.com This shift is crucial for the synthesis of azepane-based compounds, traditionally associated with processes that generate significant waste. jddhs.com Future research is focused on developing more sustainable and efficient synthetic routes.

Key green chemistry approaches being explored for azepane synthesis include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.com For heterocyclic compounds like azepanes, microwave-assisted protocols can reduce the use of solvents, making the process more environmentally friendly. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers a highly selective and efficient route to complex molecules under mild reaction conditions. astrazeneca.com Advances in computational enzyme design and machine learning are expanding the range of biocatalysts available for a wider variety of chemical transformations, which can be applied to the synthesis of chiral azepane derivatives. astrazeneca.com

Photocatalysis and Electrocatalysis: Visible-light-mediated photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis. astrazeneca.com These methods allow for the construction of crucial molecular building blocks at low temperatures, using safer reagents and opening up new synthetic pathways for novel compounds. astrazeneca.com For instance, photocatalysis has been used to transform six-membered rings into seven-membered azepane systems in just two steps. researchgate.net

| Green Synthesis Method | Description | Potential Advantages for Azepane Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions, leading to rapid and efficient synthesis. mdpi.com | Reduced reaction times, higher yields, and decreased solvent usage. mdpi.com |

| Biocatalysis | Employs enzymes to catalyze specific chemical reactions. astrazeneca.com | High selectivity, mild reaction conditions, and production of enantiomerically pure compounds. youtube.com |

| Photocatalysis | Utilizes light to drive chemical reactions, often with the help of a photocatalyst. astrazeneca.com | Enables novel transformations under mild conditions and use of safer reagents. astrazeneca.com |

| Electrocatalysis | Uses electricity to facilitate chemical reactions. astrazeneca.com | Offers an efficient and sustainable route for organic synthesis. astrazeneca.com |